molecular formula C22H15BrN4 B11618767 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole

Cat. No.: B11618767
M. Wt: 415.3 g/mol
InChI Key: SCOOEICZZQAXBL-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole core linked to a pyrazole ring, which is further substituted with a bromophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a pyrazole ring through a cycloaddition reaction involving hydrazine and an α,β-unsaturated carbonyl compound. This intermediate can then be further reacted with a benzimidazole derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter certain substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzimidazole-pyrazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazofurin: A pyrazole-based compound with antiviral properties.

    Encorafenib: A pyrazole derivative used in cancer treatment.

    Celecoxib: A well-known anti-inflammatory drug with a pyrazole core.

    Crizotinib: An anticancer agent featuring a pyrazole ring.

Uniqueness

What sets 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole apart from these similar compounds is its unique combination of a benzimidazole and pyrazole ring system, along with the specific substitution pattern. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H15BrN4

Molecular Weight

415.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1H-benzimidazole

InChI

InChI=1S/C22H15BrN4/c23-16-12-10-15(11-13-16)21-18(14-27(26-21)17-6-2-1-3-7-17)22-24-19-8-4-5-9-20(19)25-22/h1-14H,(H,24,25)

InChI Key

SCOOEICZZQAXBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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